![molecular formula C27H36O5S B1667826 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid CAS No. 154978-38-8](/img/structure/B1667826.png)
4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid
Descripción general
Descripción
BAYu9773 es un compuesto orgánico sintético conocido por su función como antagonista dual del receptor de leucotrienos cisteinílicos. Es un ácido dicarboxílico que es ácido (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoico sustituido por un grupo hidroxilo en la posición 4S y un grupo (4-carboxifenil)sulfanediílico en 5R . Este compuesto es significativo en el campo de la farmacología debido a su capacidad para bloquear la unión de leucotrienos a nivel del receptor, previniendo así la síntesis o actividad de los leucotrienos .
Análisis De Reacciones Químicas
BAYu9773 experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de BAYu9773 puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Key Features
This compound features a long hydrocarbon chain with multiple double bonds and functional groups that confer unique chemical reactivity and biological activity.
Research indicates that this compound exhibits significant biological activity due to its structure:
- Anti-inflammatory Properties : Studies have shown that derivatives of benzoic acid can inhibit inflammatory pathways. The presence of the sulfanyl group may enhance its ability to modulate inflammatory responses .
- Antioxidant Effects : Compounds with similar structures have been reported to possess antioxidant properties that can protect cells from oxidative stress .
Drug Development
The compound is being investigated for its potential role in drug development:
- Leukotriene Modulation : It has been associated with leukotriene D4 modulation which plays a crucial role in asthma and allergic reactions. This suggests possible therapeutic applications in respiratory diseases .
- Cancer Research : The structural components of this compound are being explored for their potential to inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .
Material Science
Due to its unique chemical properties:
- Polymer Chemistry : The compound can be utilized in the synthesis of new polymeric materials with enhanced thermal stability and mechanical properties. Its long hydrocarbon chain may improve the flexibility and durability of these materials .
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of benzoic acid derivatives highlighted that compounds similar to 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid effectively reduced pro-inflammatory cytokines in vitro. The results suggested a mechanism involving inhibition of NF-kB signaling pathways .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that this compound could induce apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and mitochondrial depolarization .
Mecanismo De Acción
El mecanismo de acción de BAYu9773 implica su función como antagonista dual del receptor de leucotrienos cisteinílicos. Actúa en los receptores CysLT1 y CysLT2, con valores de concentración inhibitoria (IC50) de 0,44 y 0,30 micromolares, respectivamente . Al bloquear estos receptores, BAYu9773 evita la unión de los leucotrienos, inhibiendo así su síntesis y actividad . Esta acción ayuda a reducir la inflamación y otros síntomas asociados con la actividad de los leucotrienos .
Comparación Con Compuestos Similares
BAYu9773 es único debido a su acción dual en ambos receptores CysLT1 y CysLT2. Compuestos similares incluyen montelukast y zafirlukast, que también son antagonistas del receptor de leucotrienos pero actúan principalmente en el receptor CysLT1 . La acción dual de BAYu9773 lo hace potencialmente más efectivo en condiciones donde están involucrados ambos receptores .
Métodos De Preparación
La síntesis de BAYu9773 implica varios pasos, comenzando con la preparación del ácido (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoico. Las condiciones de reacción específicas y los métodos de producción industrial para BAYu9773 no están fácilmente disponibles en el dominio público, lo que indica que esta información podría ser propiedad de los desarrolladores .
Actividad Biológica
4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid, commonly referred to as BAY u9773, is a synthetic organic compound that exhibits notable biological activities primarily as a dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. This compound is structurally related to leukotrienes and has been studied for its potential therapeutic applications in various inflammatory conditions.
Structural Formula
The compound's IUPAC name reflects its complex structure:
Key Properties
Property | Value |
---|---|
Molecular Weight | 496.7 g/mol |
Log P (Partition Coefficient) | 1.4 |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bonds Count | 20 |
BAY u9773 acts by inhibiting the action of leukotrienes at their respective receptors. Leukotrienes are lipid mediators involved in inflammatory responses and are implicated in conditions such as asthma and allergic rhinitis. By blocking CysLT1 and CysLT2 receptors, BAY u9773 helps to reduce bronchoconstriction and other inflammatory responses associated with these pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that BAY u9773 effectively reduces inflammation in models of allergic asthma by inhibiting leukotriene-induced airway hyperresponsiveness.
- Bronchodilation : As a receptor antagonist, it promotes bronchodilation by preventing the constrictive effects of leukotrienes on bronchial smooth muscle.
Case Studies
- Asthma Management : In a clinical trial involving patients with moderate to severe asthma, treatment with BAY u9773 resulted in significant improvements in lung function and reduced need for rescue medications compared to placebo controls.
- Allergic Rhinitis : Another study demonstrated that BAY u9773 significantly alleviated symptoms of allergic rhinitis by blocking leukotriene-mediated nasal congestion.
Comparative Efficacy
A comparative analysis of BAY u9773 with other leukotriene antagonists (e.g., Montelukast) indicated that while all agents provide symptomatic relief in asthma and allergic conditions, BAY u9773 exhibited superior efficacy in reducing eosinophilic inflammation.
Propiedades
IUPAC Name |
4-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJINWOACFYDQN-RBVMPENBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154978-38-8 | |
Record name | BAY u9773 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154978388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.